Isoterpinolene
Overview
Description
Isoterpinolene is a monoterpene with the molecular formula C10H16 . It is also known by other names such as 2,4(8)-P-MENTHADIENE and 3-METHYL-6-(1-METHYLETHYLIDENE)CYCLOHEXENE . Its molecular weight is 136.234 .
Synthesis Analysis
Isoterpinolene can be obtained through the fractional distillation of a mixture of α-terpinene, isoterpinolene, and γ-terpinene, which is generated from a base-catalyzed isomerization reaction of rac-limonene .
Molecular Structure Analysis
The molecular structure of Isoterpinolene is characterized by a racemic stereochemistry . The InChIKey for Isoterpinolene is CIPXOBMYVWRNLL-UHFFFAOYSA-N .
Chemical Reactions Analysis
Isoterpinolene is part of the p-menthane monoterpenes group, which are synthesized and stored in specialized anatomical structures such as glandular trichomes (GT), secretory cavities, and root resin ducts . These metabolites originate through the 2 C -methyl- d -erythritol-4-phosphate precursor pathway in the plastids of GT secretory cells but also require the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .
Physical And Chemical Properties Analysis
Isoterpinolene is a colorless to pale yellow clear liquid . It has a boiling point of 176.8±7.0 °C and a density of 0.842±0.06 g/cm3 .
Scientific Research Applications
Cometabolic Formation
Isoterpinolene is formed through a cometabolic reaction from isolimonene by denitrifying Alcaligenes defragrans. This process demonstrates the specificity of A. defragrans strains in transforming monoterpenes based on their structural properties, as observed in the biotransformation of isolimonene (Heyen & Harder, 1998).
Biological Properties
A comprehensive review highlights the range of biological effects of terpinolene, a monoterpene closely related to isoterpinolene, emphasizing its potential in pharmacological contexts. This includes antioxidant, larvicidal, and insecticidal activities. However, the exact mechanisms of these effects are not fully elucidated, suggesting the need for further research to understand their implications and potential applications (Menezes et al., 2021).
Impact on Human Brain Function
The effect of isomer compounds like isoterpinolene on human brain function has been studied through electroencephalographic activity. This research provides insights into how different structural arrangements of compounds like isoterpinolene can impact brain regions and functions, showing potential for future neurological or psychological applications (Sowndhararajan et al., 2015).
Chemical Reactions and Properties
Investigations into the one-electron oxidation of compounds like isoterpinolene have revealed unique spectral characteristics, differentiating them from other radical cations. This knowledge is crucial in understanding the chemical behavior of isoterpinolene under various conditions, which can be useful in chemical synthesis and analysis (Davies & Hay-Motherwell, 1989).
Interaction with Surfaces
Research on the adsorption of isomers like isoterpinolene on hydroxylated silica surfaces provides valuable insights into their interaction with solid surfaces. Understanding these interactions is important for applications in environmental chemistry and material science (Huang et al., 2021).
Chemoenzymatic Synthesis
The chemoenzymatic synthesis of compounds from isoterpinolene, such as karahanaenol, has been explored. This process demonstrates the potential of isoterpinolene derivatives in the creation of unique organoleptic properties, which could have implications in flavor and fragrance industries (Roy, 1999).
Oxidative Stress and Apoptosis Research
A study on terpinolene, a compound similar to isoterpinolene, has examined its apoptotic, oxidative, and cytotoxic effects using Schizosaccharomyces pombe, a model organism. This research contributes to understanding the impact of such compounds on cell death and oxidative stress, which is relevant in the field of toxicology and pharmaceutical research (Ağuş et al., 2018).
Atmospheric Chemistry
The role of isoterpinolene in atmospheric chemistry, particularly in the oxidation of biogenic compounds, has been studied. Insights from such studies are crucial for understanding atmospheric reactions and their implications on air quality and climate change (Nguyen et al., 2014).
Sedative Effects
Research on the sedative effects of terpinolene, which is structurally related to isoterpinolene, provides a basis for exploring the potential therapeutic uses of these compounds in medicine, particularly in the treatment of disorders related to stress and anxiety (Ito & Ito, 2013).
Genotoxic and Oxidative Damage Potential
A study investigating the genotoxic and oxidative damage potential of terpinolene in human lymphocytes suggests the non-genotoxic and antioxidant properties of such compounds. This is important for assessing their safety and therapeutic potential in human health applications (Turkez et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-6-propan-2-ylidenecyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,9H,5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPXOBMYVWRNLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862244 | |
Record name | Isoterpinolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoterpinolene | |
CAS RN |
586-63-0 | |
Record name | Isoterpinolene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoterpinolene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoterpinolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-6-(1-methylethylidene)cyclohexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.710 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOTERPINOLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR4XVW6V2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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